

Spectroscopic Profile of (2-Methyl-1H-imidazol-4-yl)methanol: A Technical Guide

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Compound of Interest

Compound Name:	(2-Methyl-1H-imidazol-4-yl)methanol
Cat. No.:	B1354219

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **(2-Methyl-1H-imidazol-4-yl)methanol** ($C_5H_8N_2O$, Molecular Weight: 112.13 g/mol). Due to the limited availability of experimental spectra in public databases, this document presents a combination of predicted data and analysis based on analogous compounds to facilitate the identification and characterization of this molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for **(2-Methyl-1H-imidazol-4-yl)methanol**. These predictions are based on established principles of spectroscopy and computational models.

Predicted 1H NMR Data

Solvent: DMSO-d₆ Frequency: 400 MHz

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~6.78	s	1H	H5 (imidazole ring)
~4.85	t, J=5.5 Hz	1H	OH
~4.35	d, J=5.5 Hz	2H	CH ₂
~2.25	s	3H	CH ₃
~11.9 (broad)	s	1H	NH

Predicted ¹³C NMR Data

Solvent: DMSO-d₆ Frequency: 100 MHz

Chemical Shift (δ , ppm)	Assignment
~148.5	C2 (imidazole ring)
~135.0	C4 (imidazole ring)
~115.5	C5 (imidazole ring)
~55.0	CH ₂
~13.5	CH ₃

Note: The chemical shifts of imidazole ring carbons can be influenced by tautomerization in solution, potentially leading to broadened signals.

Infrared (IR) Spectroscopy

The IR spectrum of **(2-Methyl-1H-imidazol-4-yl)methanol** is expected to exhibit characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200 (broad)	Strong	O-H stretch (alcohol)
3150-3000	Medium	N-H stretch (imidazole ring)
2950-2850	Medium	C-H stretch (aliphatic)
~1670	Medium	C=N stretch (imidazole ring)
~1580	Medium	C=C stretch (imidazole ring)
1100-1000	Strong	C-O stretch (primary alcohol)

Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI) or Electron Ionization (EI)

The mass spectrum is expected to show a molecular ion peak $[M]^+$ or a protonated molecular ion peak $[M+H]^+$.

- Molecular Ion (M^+): m/z = 112.13
- Protonated Molecular Ion ($[M+H]^+$): m/z = 113.14

Expected Fragmentation Pattern:

The fragmentation of **(2-Methyl-1H-imidazol-4-yl)methanol** would likely involve the loss of small, stable molecules. Key fragmentation pathways may include:

- Loss of a hydroxyl radical ($\bullet OH$) from the molecular ion.
- Loss of formaldehyde (CH_2O) from the molecular ion.
- Cleavage of the C-C bond between the imidazole ring and the methanol group.
- Fragmentation of the imidazole ring itself.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for **(2-Methyl-1H-imidazol-4-yl)methanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of the solid sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry vial.
- Transfer the solution to a 5 mm NMR tube.

Instrument Setup:

- Insert the NMR tube into the spectrometer's probe.
- Tune and match the probe for the desired nucleus (¹H or ¹³C).
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.

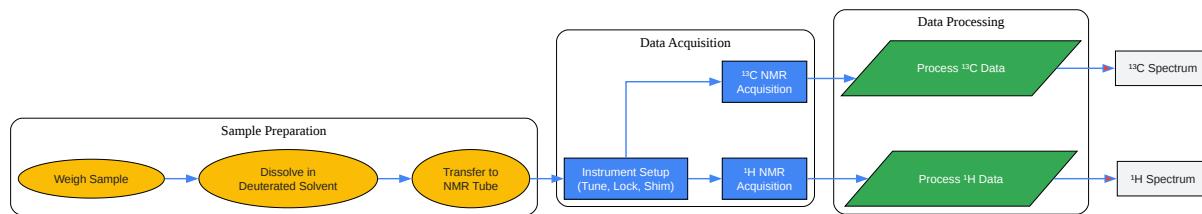
¹H NMR Acquisition:

- Pulse Angle: 30-45°
- Spectral Width: ~16 ppm
- Relaxation Delay: 1-2 seconds
- Number of Scans: 16-64

¹³C NMR Acquisition:

- Pulse Sequence: Proton-decoupled
- Pulse Angle: 30-45°

- Spectral Width: ~220 ppm
- Relaxation Delay: 2-5 seconds
- Number of Scans: 1024 or more



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NMR Spectroscopy Experimental Workflow.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean.
- Place a small amount of the solid sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

- Collect a background spectrum of the empty ATR setup.
- Collect the sample spectrum.

- The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

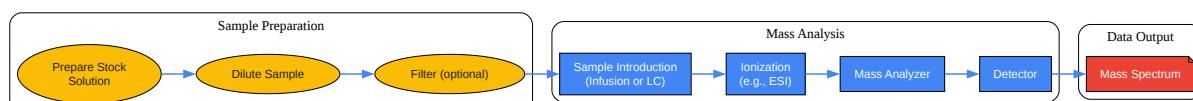
Mass Spectrometry (MS)

Sample Preparation:

- Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or water).
- Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent or a solvent mixture compatible with the mass spectrometer.
- If necessary, filter the final solution to remove any particulates.

Instrument Setup (ESI):

- Set the ion source to positive or negative ionization mode.
- Optimize the capillary voltage, cone voltage, and desolvation gas flow and temperature for the compound.
- Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.



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Mass Spectrometry Experimental Workflow.

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